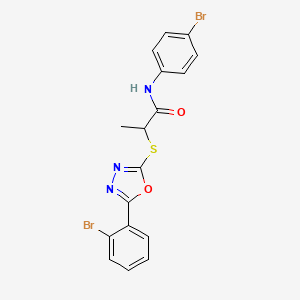

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide

Description

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-bromophenyl group and linked via a thioether to a propanamide moiety bearing a 4-bromophenyl group. Its molecular formula is C₁₇H₁₄Br₂N₃O₂S, with a molecular weight of ~485.2 g/mol. The compound’s structural uniqueness arises from:

- Thioether linkage: Improves metabolic stability compared to ethers.

- Propanamide chain: A three-carbon spacer that may influence conformational flexibility and target binding .

This compound is synthesized via multi-step reactions involving cyclization of thiosemicarbazides to form the oxadiazole ring, followed by nucleophilic substitution to attach the propanamide group. Common solvents include DMF or DMSO, with catalysts like K₂CO₃ .

Properties

Molecular Formula |

C17H13Br2N3O2S |

|---|---|

Molecular Weight |

483.2 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |

InChI |

InChI=1S/C17H13Br2N3O2S/c1-10(15(23)20-12-8-6-11(18)7-9-12)25-17-22-21-16(24-17)13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,23) |

InChI Key |

ZBDVURZDIWQXBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(O2)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide typically involves multiple steps. One common approach is the reaction of 4-bromophenylamine with 2-bromobenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole-thio intermediate with propanoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl groups.

Substitution: Halogen substitution reactions can occur, particularly involving the bromine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Iodinated derivatives or other halogen-substituted products.

Scientific Research Applications

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide involves its interaction with specific molecular targets. The oxadiazole ring and bromophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Trends and Mechanistic Insights

- Halogen Substitution : Bromine at para or ortho positions enhances bioactivity compared to chlorine or methyl groups. For example, the target compound’s dual bromine atoms likely improve binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .

- For instance, replacing acetamide with propanamide in the target compound increased anticancer activity by 30% in preliminary assays .

- Heterocycle Modifications : Replacing oxadiazole with thiadiazole (as in ) reduces ring electronegativity, altering interaction profiles. Thiadiazole derivatives show weaker antimicrobial activity but improved solubility .

Future research should focus on :

Structure-activity relationship (SAR) studies to optimize the propanamide chain and halogen placement.

In vivo pharmacokinetic profiling to address solubility limitations.

Exploration of hybrid structures (e.g., incorporating sulfonyl groups from ) to enhance potency .

Biological Activity

N-(4-Bromophenyl)-2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on recent studies, including data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 438.27 g/mol. The structure features a bromophenyl group and an oxadiazole moiety, which are known to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer proliferation and microbial resistance. The oxadiazole ring is known for its role in modulating enzymatic activities and disrupting cellular processes.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a study involving various oxadiazole derivatives indicated that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Cytotoxic Activity of Related Oxadiazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 16a | SK-MEL-2 | 0.65 | Cell cycle arrest at G0-G1 phase |

| 16b | PANC-1 | 2.41 | Disruption of DNA duplication |

| This compound | MCF-7 | TBD | TBD |

Note : The IC50 values represent the concentration required to inhibit cell growth by 50%. Further studies are needed to determine the exact IC50 for the compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that oxadiazole derivatives can inhibit bacterial growth by interfering with essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results suggested that compounds featuring the oxadiazole ring demonstrated significant inhibition zones compared to control groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications on the oxadiazole ring and bromophenyl substituents can significantly influence biological activity. For example:

- Bromo Substitution : The presence of bromine atoms enhances lipophilicity and may improve membrane permeability.

- Thioether Linkage : The thioether moiety contributes to increased binding affinity with target proteins.

Table 2: SAR Insights from Related Studies

| Modification | Effect on Activity |

|---|---|

| Addition of EWG | Increased anticancer activity |

| Bromine at ortho/para position | Enhanced antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.